![molecular formula C22H18BNO3 B13354757 Boronic acid, [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]- CAS No. 644964-56-7](/img/structure/B13354757.png)
Boronic acid, [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C22H18BNO3. It is a boronic acid derivative that features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a phenyl ring through a carbamoyl linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid typically involves a multi-step process. One common method starts with 4-carboxyphenylboronic acid, which is reacted with polystyrene-N(CH2CH2OH)2 in tetrahydrofuran at room temperature for three hours. This intermediate is then coupled with 9-(aminomethyl)anthracene using benzotriazol-1-ol and diisopropyl-carbodiimide in 1-methyl-pyrrolidin-2-one at room temperature for sixteen hours. The final product is obtained after a brief treatment with water in tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for (4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The anthracene moiety can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4, bases like K2CO3, and solvents such as toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the anthracene ring.
Major Products
Suzuki–Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic derivatives.
Substitution: Results in substituted anthracene derivatives.
科学的研究の応用
(4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Material Science: The anthracene moiety imparts unique photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Boronic acids are known to interact with diols, making this compound potentially useful in the development of sensors for detecting sugars and other biomolecules.
Medicinal Chemistry: The compound’s ability to form reversible covalent bonds with biological targets makes it a candidate for drug development, particularly in enzyme inhibition studies.
作用機序
The mechanism of action of (4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid largely depends on its application:
Suzuki–Miyaura Coupling: The boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Biological Interactions: The boronic acid group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and sensor applications.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid that lacks the anthracene moiety.
Anthracene-9-carboxylic Acid: Contains the anthracene moiety but lacks the boronic acid group.
4-Carboxyphenylboronic Acid: Similar structure but without the anthracene moiety.
Uniqueness
(4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid is unique due to the combination of the boronic acid and anthracene moieties, which imparts both reactivity and photophysical properties. This makes it particularly valuable in applications requiring both chemical reactivity and optical properties, such as in the development of advanced materials and sensors.
特性
CAS番号 |
644964-56-7 |
|---|---|
分子式 |
C22H18BNO3 |
分子量 |
355.2 g/mol |
IUPAC名 |
[4-(anthracen-9-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C22H18BNO3/c25-22(15-9-11-18(12-10-15)23(26)27)24-14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-13,26-27H,14H2,(H,24,25) |
InChIキー |
UMUHCRBBMYYABC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


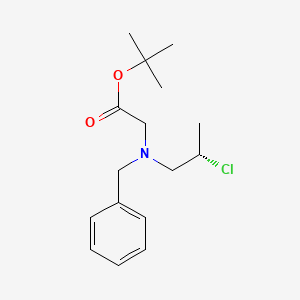
![2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B13354694.png)
![4-(3,5-dinaphthalen-2-ylphenyl)-2-[2-[4-(3,5-dinaphthalen-2-ylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354697.png)
![Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354710.png)
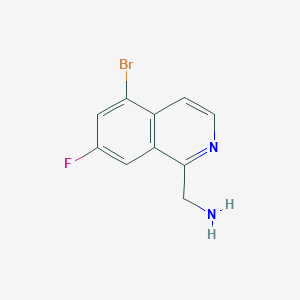

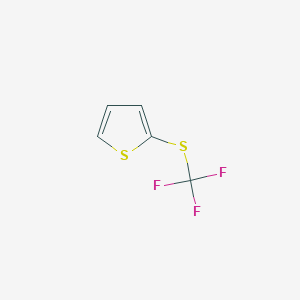
![(3S,4R)-4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)tetrahydrofuran-3-ol](/img/structure/B13354721.png)
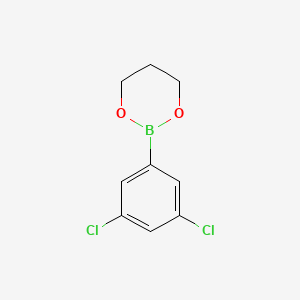
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B13354724.png)
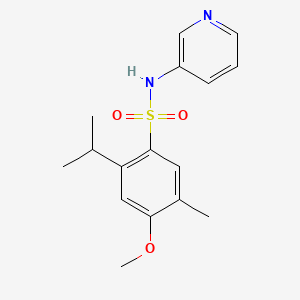
![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B13354727.png)
![9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B13354738.png)
![(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13354746.png)
